11-(3-chlorophenyl)-3-methyl-5-phenyl-8-oxa-6,11,14-triazatricyclo[7.5.0.02,7]tetradeca-1(9),2(7),3,5-tetraene-10,13-dione
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Overview
Description
4-(3-chlorophenyl)-10-methyl-8-phenyl-3,4-dihydro-1H-pyrido[3’,2’:4,5]furo[3,2-e][1,4]diazepine-2,5-dione is a complex organic compound with a unique structure that combines multiple aromatic rings and heterocyclic elements. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-chlorophenyl)-10-methyl-8-phenyl-3,4-dihydro-1H-pyrido[3’,2’:4,5]furo[3,2-e][1,4]diazepine-2,5-dione typically involves multi-step organic reactions. The process often starts with the preparation of intermediate compounds, which are then subjected to cyclization and functional group modifications to achieve the final product. Common reagents used in these reactions include chlorinating agents, methylating agents, and various catalysts to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(3-chlorophenyl)-10-methyl-8-phenyl-3,4-dihydro-1H-pyrido[3’,2’:4,5]furo[3,2-e][1,4]diazepine-2,5-dione undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace specific atoms or groups within the molecule with different ones.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dechlorinated or demethylated compounds.
Scientific Research Applications
4-(3-chlorophenyl)-10-methyl-8-phenyl-3,4-dihydro-1H-pyrido[3’,2’:4,5]furo[3,2-e][1,4]diazepine-2,5-dione has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It is studied for its potential interactions with biological macromolecules.
Medicine: It is investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(3-chlorophenyl)-10-methyl-8-phenyl-3,4-dihydro-1H-pyrido[3’,2’:4,5]furo[3,2-e][1,4]diazepine-2,5-dione involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other diazepine derivatives and heterocyclic compounds with comparable structures.
Uniqueness
What sets 4-(3-chlorophenyl)-10-methyl-8-phenyl-3,4-dihydro-1H-pyrido[3’,2’:4,5]furo[3,2-e][1,4]diazepine-2,5-dione apart is its unique combination of aromatic and heterocyclic elements, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications.
Properties
Molecular Formula |
C23H16ClN3O3 |
---|---|
Molecular Weight |
417.8 g/mol |
IUPAC Name |
11-(3-chlorophenyl)-3-methyl-5-phenyl-8-oxa-6,11,14-triazatricyclo[7.5.0.02,7]tetradeca-1(9),2(7),3,5-tetraene-10,13-dione |
InChI |
InChI=1S/C23H16ClN3O3/c1-13-10-17(14-6-3-2-4-7-14)25-22-19(13)20-21(30-22)23(29)27(12-18(28)26-20)16-9-5-8-15(24)11-16/h2-11H,12H2,1H3,(H,26,28) |
InChI Key |
IKBBVZIRGBVJCZ-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NC2=C1C3=C(O2)C(=O)N(CC(=O)N3)C4=CC(=CC=C4)Cl)C5=CC=CC=C5 |
Canonical SMILES |
CC1=CC(=NC2=C1C3=C(O2)C(=O)N(CC(=O)N3)C4=CC(=CC=C4)Cl)C5=CC=CC=C5 |
Origin of Product |
United States |
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